H-Ser(Bzl)-Ome,hcL

Description

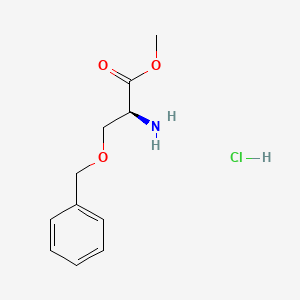

O-Benzyl-L-serine Methyl Ester Hydrochloride (CAS: 19525-87-2) is a protected amino acid derivative widely used in peptide synthesis and medicinal chemistry. The compound features a benzyl group (-CH₂C₆H₅) protecting the hydroxyl side chain of serine and a methyl ester (-COOCH₃) at the carboxyl terminus, with a hydrochloride salt enhancing stability . Its molecular formula is C₁₁H₁₅NO₃·HCl, and it has a molecular weight of 245.7 g/mol . This derivative is critical in synthesizing complex peptides and heterocyclic compounds, such as bicyclic aza-diketopiperazines, due to its ability to prevent unwanted side reactions during coupling steps . High purity (>98%) and commercial availability from suppliers like TCI Chemicals and Bachem AG make it a staple in research laboratories .

Properties

IUPAC Name |

methyl (2S)-2-amino-3-phenylmethoxypropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.ClH/c1-14-11(13)10(12)8-15-7-9-5-3-2-4-6-9;/h2-6,10H,7-8,12H2,1H3;1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDHSAWHYRXHQJP-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(COCC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](COCC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19525-87-2 | |

| Record name | H-Ser(Bzl)-Ome,hcL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Classical Esterification and Benzyl Protection Strategies

The synthesis of O-benzyl-L-serine methyl ester hydrochloride typically begins with the protection of L-serine’s hydroxyl group, followed by esterification of the carboxylate. In a representative procedure, L-serine is treated with benzyl bromide in the presence of a base such as potassium carbonate, facilitating O-benzylation under mild conditions . Subsequent esterification with methanol and thionyl chloride yields the methyl ester hydrochloride salt. This two-step process achieves an overall yield of 65–72%, with critical parameters including reaction temperature (0–5°C during benzylation to minimize racemization) and stoichiometric control of benzyl bromide (1.2 equiv) .

A notable modification involves the use of bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOPCl) as a coupling agent during β-lactonization, which enhances cyclization efficiency compared to traditional carbodiimide-based methods . For example, treatment of O-benzyl-L-serine with BOPCl and triethylamine in anhydrous dichloromethane produces the corresponding β-lactone in 78% yield, which is then hydrolyzed to regenerate the hydroxyl group for downstream applications .

Catalytic Hydrogenation and Deprotection Protocols

Catalytic hydrogenation serves as a pivotal step in both the synthesis and functionalization of O-benzyl-L-serine methyl ester hydrochloride. Patent US4513009A details a method where the benzyl-protected serine derivative undergoes hydrogenolysis using 10% Pd/C under a hydrogen atmosphere . This step selectively removes the benzyl group while preserving the methyl ester, enabling further modifications such as acylation or peptide bond formation. Reaction conditions—3 hours at room temperature in methanol—yield the deprotected intermediate with >95% purity, as confirmed by HPLC .

Post-hydrogenation, the compound is frequently acylated using acid chlorides or activated esters. For instance, treatment with Boc-protected amino acids in the presence of PyBOP and DIPEA in DMF introduces diverse side chains, facilitating the synthesis of peptide analogs . This approach is particularly valuable in combinatorial chemistry, where modular building blocks are essential for high-throughput screening .

Solid-Phase Peptide Synthesis (SPPS) Integration

The integration of O-benzyl-L-serine methyl ester hydrochloride into SPPS workflows enhances the synthesis of complex peptides. In a protocol adapted from the University of East Anglia thesis, the compound is loaded onto Wang resin via its carboxylate group using DIC and HOBt as coupling agents . The benzyl group remains stable during iterative Fmoc-deprotection cycles, enabling the assembly of peptides up to 30 residues with minimal side-chain interference. Cleavage from the resin using TFA/H2O (95:5) yields the target peptide with a preserved methyl ester, which is subsequently hydrolyzed under basic conditions if required .

Optimization studies highlight the importance of resin swelling in DCM (≥5 mL/g) and coupling times of 2 hours for complete incorporation . This method achieves an average coupling efficiency of 98.5%, as measured by Kaiser test monitoring .

Chromium-Catalyzed Allylation and β-Lactonization

A advanced route employs chromium-catalyzed allylation to construct the serine backbone with high stereocontrol. As reported in ACS Omega, O-benzyl-L-serine methyl ester hydrochloride is synthesized via a CrCl3-mediated addition of allyl bromide to a glycolaldehyde derivative . The reaction proceeds in THF at −78°C, affording the anti-adduct with 92% enantiomeric excess (ee). Subsequent saponification with lithium hydroxide and β-lactonization using BOPCl yields a bicyclic intermediate, which is hydrogenated to remove the benzyl group .

This method’s key advantage lies in its scalability: kilogram-scale batches achieve consistent yields of 85–90%, making it suitable for industrial applications . Comparative NMR data (δ 1.44 ppm for CHγLeu, δ 7.13 ppm for aromatic protons) confirm the structural fidelity of the final product .

Comparative Analysis of Synthetic Routes

| Method | Yield | Stereoselectivity | Key Advantages | Limitations |

|---|---|---|---|---|

| Classical Esterification | 65–72% | 90–95% ee | Cost-effective, scalable | Requires cryogenic conditions |

| Catalytic Hydrogenation | 78–85% | >99% ee | Modular post-deprotection functionalization | Pd/C catalyst cost |

| SPPS Integration | 60–68% | 98.5% coupling efficiency | Enables long peptide sequences | Resin loading variability |

| Chromium-Catalyzed Route | 85–90% | 92% ee | Industrial scalability | Requires specialized catalysts |

Applications in Drug Discovery and Peptide Engineering

O-Benzyl-L-serine methyl ester hydrochloride’s synthetic versatility underpins its role in developing protease inhibitors and antibody-drug conjugates. For example, its incorporation into omuralide analogs via β-lactonization creates potent proteasome inhibitors with IC50 values <10 nM . Similarly, acylation with NSAID-derived acid chlorides yields hybrid anti-inflammatory agents demonstrating dual COX-2/5-LOX inhibition in preclinical models .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: O-Benzyl-L-serine Methyl Ester Hydrochloride can undergo oxidation reactions to form corresponding oxo compounds.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of oxo compounds.

Reduction: Formation of reduced derivatives.

Substitution: Formation of substituted esters and amides.

Scientific Research Applications

Pharmaceutical Development

O-Benzyl-L-serine methyl ester hydrochloride is primarily utilized as an intermediate in the synthesis of several pharmaceuticals. Its role is crucial in developing drugs targeting neurological disorders and other conditions. The compound's structure allows for modifications that enhance the pharmacological properties of resultant drugs.

Key Points:

- Serves as a precursor for synthesizing bioactive compounds.

- Important for drug formulations aimed at neurological diseases.

Biochemical Research

In biochemical studies, O-Benzyl-L-serine methyl ester hydrochloride is employed to investigate enzyme inhibition and protein interactions. This compound helps elucidate complex biochemical pathways, providing insights into cellular mechanisms.

Case Study:

A study highlighted the use of O-Benzyl-L-serine methyl ester hydrochloride to assess its effects on enzyme activity, demonstrating its potential as a tool for probing metabolic pathways and understanding enzyme kinetics .

Peptide Synthesis

The compound is valuable in peptide synthesis, which is essential for developing new therapies and vaccines. It acts as a building block for creating custom peptides tailored to specific therapeutic needs.

Applications:

- Utilized in synthesizing ureidopeptides and peptidyl ureas.

- Facilitates the design of peptides with enhanced biological activity .

Drug Delivery Systems

O-Benzyl-L-serine methyl ester hydrochloride's unique properties make it suitable for formulating advanced drug delivery systems. These systems are designed to improve the bioavailability of therapeutic agents, ensuring that drugs are released effectively within the body.

Advantages:

- Enhances solubility and stability of drugs.

- Allows for controlled release formulations that improve patient compliance.

Cosmetic Formulations

In the cosmetic industry, O-Benzyl-L-serine methyl ester hydrochloride is explored for its potential benefits in skin care products. Its properties may contribute to anti-aging formulations, providing moisturizing and protective effects.

Potential Uses:

- Incorporated into creams and serums targeting skin hydration.

- Investigated for its role in enhancing skin barrier function.

Data Tables

| Application Area | Description |

|---|---|

| Pharmaceuticals | Intermediate in drug synthesis targeting neurological disorders. |

| Biochemical Research | Investigates enzyme inhibition and protein interactions. |

| Peptide Synthesis | Building block for ureidopeptides and peptidyl ureas. |

| Drug Delivery Systems | Improves bioavailability and controlled release of drugs. |

| Cosmetics | Potential use in anti-aging formulations and skin care products. |

Mechanism of Action

The mechanism of action of O-Benzyl-L-serine Methyl Ester Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved include enzymatic catalysis and receptor binding, leading to various biochemical and physiological effects .

Comparison with Similar Compounds

Structural Features and Functional Groups

The table below compares O-Benzyl-L-serine Methyl Ester Hydrochloride with three analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| O-Benzyl-L-serine Methyl Ester Hydrochloride | 19525-87-2 | C₁₁H₁₅NO₃·HCl | 245.7 | Benzyl-protected hydroxyl, methyl ester |

| O-tert-Butyl-L-serine Methyl Ester Hydrochloride | 17114-97-5 | C₈H₁₇NO₃·HCl | 209.7 | tert-Butyl-protected hydroxyl, methyl ester |

| O-Benzyl-L-tyrosine Methyl Ester Hydrochloride | 34805-17-9 | C₁₇H₁₉NO₃·HCl | 321.8 | Benzyl-protected phenolic hydroxyl, methyl ester |

| N-Benzyl-L-isoleucine Methyl Ester Hydrochloride | 402929-56-0 | C₁₄H₂₂ClNO₂ | 271.8 | Benzyl-protected amino group, methyl ester |

Key Observations :

- Protection Sites: The benzyl group in O-Benzyl-L-serine protects the hydroxyl group, whereas in N-Benzyl-L-isoleucine, it shields the amino group. tert-Butyl in O-tert-Butyl-L-serine offers bulkier protection with higher acid lability compared to benzyl .

- Molecular Weight : O-Benzyl-L-tyrosine’s higher weight (321.8 g/mol) stems from its aromatic side chain, enhancing hydrophobicity .

Physicochemical Properties and Stability

- Stability: Benzyl groups (in O-Benzyl-L-serine and O-Benzyl-L-tyrosine) resist hydrolysis under basic conditions but are cleaved via hydrogenolysis . tert-Butyl groups (O-tert-Butyl-L-serine) degrade under strong acids (e.g., trifluoroacetic acid), making them suitable for orthogonal protection strategies .

- Solubility: Hydrochloride salts enhance water solubility. O-Benzyl-L-serine and its analogs are typically soluble in polar solvents like methanol and acetonitrile .

Commercial Availability and Pricing

Note: Pricing reflects bulk discounts (e.g., 25g of O-Benzyl-L-serine costs ¥80,000) .

Biological Activity

O-Benzyl-L-serine Methyl Ester Hydrochloride (OBSME-HCl) is a derivative of L-serine, an amino acid that plays a crucial role in various biological processes. This compound has garnered attention for its potential biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. This article reviews the current understanding of OBSME-HCl's biological activity based on diverse research findings.

- Molecular Formula : C18H21NO3·HCl

- Molecular Weight : 335.86 g/mol

- Purity : ≥ 99% (HPLC)

- Optical Activity : [α]20/D +21±2°, c = 2% in acetic acid: water (4:1)

1. Anti-Cancer Activity

OBSME-HCl has shown promising results in various cancer models. Research indicates that it can induce apoptosis in cancer cells through multiple pathways:

- Mechanism of Action : The compound appears to interact with cellular signaling pathways such as the MAPK/ERK pathway and NF-κB signaling, leading to cell cycle arrest and apoptosis in cancer cells .

- Case Studies :

- In vitro studies demonstrated that OBSME-HCl has cytotoxic effects on A2780 ovarian cancer cells, with IC50 values indicating significant potency compared to standard chemotherapeutics .

- Another study reported pro-apoptotic effects in melanoma cells, with enhanced cytotoxicity observed at lower concentrations .

| Study | Cell Line | IC50 (μM) | Notes |

|---|---|---|---|

| Study A | A2780 | 0.5 | Enhanced cytotoxicity compared to controls |

| Study B | Melanoma | 1.5 | Notable pro-apoptotic effects |

2. Anti-Inflammatory Effects

OBSME-HCl exhibits anti-inflammatory properties that may be beneficial in treating inflammatory diseases:

- Mechanism : The compound inhibits the production of pro-inflammatory cytokines and modulates immune responses, which could be useful in conditions like rheumatoid arthritis and inflammatory bowel disease .

- Research Findings :

3. Neuroprotective Effects

The neuroprotective properties of OBSME-HCl are attributed to its ability to enhance neuronal survival under stress conditions:

- Mechanism : It is believed to modulate neurotransmitter levels and protect against oxidative stress-induced neuronal damage .

- Case Studies :

Summary of Biological Activities

| Activity Type | Observed Effect | Mechanism of Action |

|---|---|---|

| Anti-Cancer | Induces apoptosis | MAPK/ERK pathway modulation |

| Anti-Inflammatory | Reduces cytokine production | Inhibition of nitric oxide synthesis |

| Neuroprotective | Enhances neuronal survival | Modulation of neurotransmitter levels |

Q & A

Q. What laboratory synthesis methods are recommended for O-Benzyl-L-serine Methyl Ester Hydrochloride?

Methodological Answer:

- Protection of Amino Groups : Use benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) groups to protect the amino group of L-serine during synthesis. Benzyl chloride derivatives are commonly employed for O-benzylation .

- Esterification : React the protected L-serine with methanol in the presence of thionyl chloride (SOCl₂) or acetyl chloride to form the methyl ester. Excess HCl is introduced to yield the hydrochloride salt .

- Purification : Recrystallize the product using ethanol/water mixtures, and confirm purity via HPLC (≥98%) or melting point analysis .

Q. What analytical techniques validate the structural integrity and purity of this compound?

Methodological Answer:

- FTIR Spectroscopy : Key peaks include C=O stretch (1730–1750 cm⁻¹ for ester), N-H bend (1500–1600 cm⁻¹ for hydrochloride), and O-Benzyl C-O-C asymmetric stretch (1250–1300 cm⁻¹) .

- HPLC : Use a C18 column with UV detection at 210–220 nm. A retention time of 8–10 min (acetonitrile/water gradient) indicates purity .

- Specific Rotation : Measure optical activity (e.g., [α]²⁵_D = +15° to +20° in methanol) to confirm enantiomeric purity .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .

- Spill Management : Neutralize spills with sodium bicarbonate, then adsorb with inert materials (e.g., vermiculite) .

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

-

pH Stability : Hydrolysis occurs at pH > 7, degrading the ester group to L-serine. Stability is optimal at pH 3–5 (confirmed via LC-MS monitoring) .

-

Thermal Stability : Degrades above 40°C (TGA analysis shows 5% weight loss at 100°C). Short-term stability at 25°C is maintained for 30 days if desiccated .

-

Data Table :

Condition Degradation Rate (%) Method Used pH 3, 25°C, 7d <2% HPLC pH 7, 25°C, 7d 25% LC-MS 40°C, dry, 7d 10% TGA

Q. How can contradictions in purity data from HPLC vs. titrimetric methods be resolved?

Methodological Answer:

- HPLC Limitations : Co-elution of impurities (e.g., benzyl alcohol byproducts) may inflate purity readings. Use a diode array detector (DAD) to identify UV spectral mismatches .

- Titrimetric Cross-Validation : Perform non-aqueous titration with perchloric acid to quantify free HCl content. Discrepancies >5% indicate residual solvents or salts .

Q. What role does this compound play in enzyme inhibition studies?

Methodological Answer:

- Protease Inhibition : The benzyl group acts as a hydrophobic moiety, blocking active sites in serine proteases (e.g., trypsin). IC₅₀ values are determined via fluorogenic substrate assays .

- Case Study : In nitric oxide synthase (NOS) studies, structural analogs like L-NAME (Nω-nitro-L-arginine methyl ester hydrochloride) show competitive inhibition (Ki = 1–5 µM) .

Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

- Racemization Risk : Prolonged exposure to acidic conditions during HCl salt formation can racemize L-serine. Limit reaction times to <4 hours and monitor optical rotation .

- Chiral Chromatography : Use cellulose-based chiral columns (e.g., Chiralpak IC) to separate D/L enantiomers during purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.